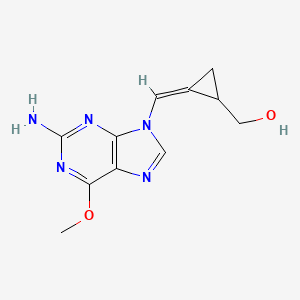
Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound that features a purine derivative linked to a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multi-step organic reactions. One common approach is to start with the purine derivative, which is then methoxylated and subsequently reacted with a cyclopropylmethanol derivative under specific conditions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled temperature and pressure conditions are often employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
科学的研究の応用
Chemistry
In chemistry, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties, which could lead to the development of new therapeutic agents.
Medicine
Medically, the compound is explored for its potential antiviral and anticancer properties. Its ability to interact with cellular targets and disrupt biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used in the synthesis of specialty chemicals and materials. Its unique properties can be harnessed to create advanced materials with specific functionalities.
作用機序
The mechanism of action of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites, inhibiting enzyme activity or altering nucleic acid structures. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of antiviral or anticancer applications.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cyclopropylmethanol: A simpler compound with the cyclopropyl group but lacking the purine base.
Methoxyadenine: A compound with a methoxy group attached to the adenine base.
Uniqueness
(Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is unique due to its combination of a purine base with a cyclopropyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
247091-19-6 |
|---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC名 |
[(2Z)-2-[(2-amino-6-methoxypurin-9-yl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)3-6-2-7(6)4-17/h3,5,7,17H,2,4H2,1H3,(H2,12,14,15)/b6-3- |
InChIキー |
MGYFWNHVAGZCRJ-UTCJRWHESA-N |
異性体SMILES |
COC1=NC(=NC2=C1N=CN2/C=C\3/CC3CO)N |
正規SMILES |
COC1=NC(=NC2=C1N=CN2C=C3CC3CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


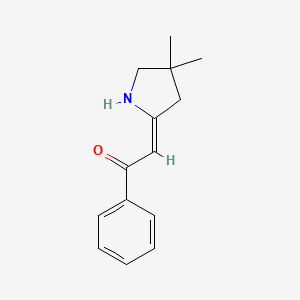
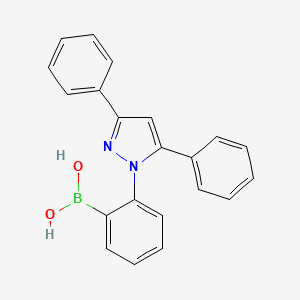
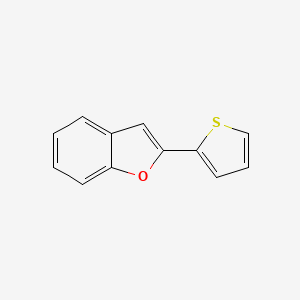

![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
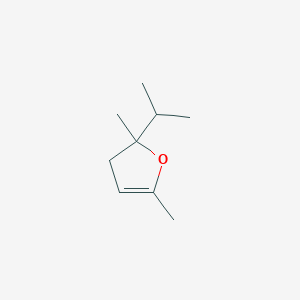
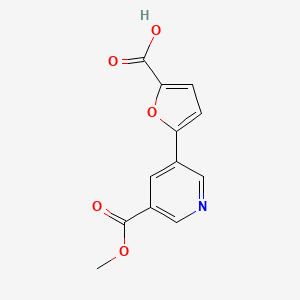
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
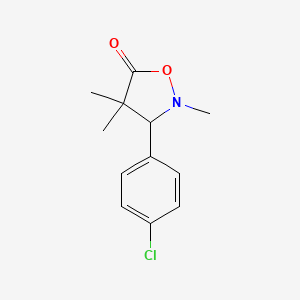
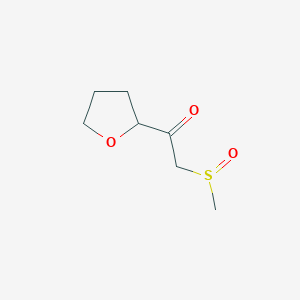

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)

![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
